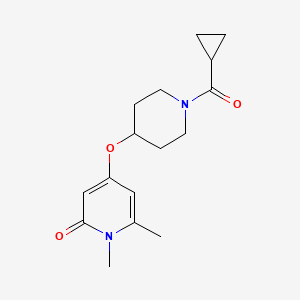

4-((1-(cyclopropanecarbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research has been conducted on the synthesis and crystal structure of compounds related to the target chemical, demonstrating the feasibility of synthesizing complex molecules with potential bioactive properties. For example, novel compounds have been synthesized through various reactions, including cross-conjugated ketones and dinitriles containing cycloalkane or piperidine fragments, highlighting the structural diversity achievable with these frameworks (Zh. A. Krasnaya et al., 2009; M. Demidov et al., 2021).

Bioactivity

The bioactivity of related compounds has been studied, showing broad inhibitory activities toward fungi and potential for pharmaceutical applications. For instance, cyclopropanecarboxylic acid derivatives have shown excellent herbicidal and fungicidal activities, indicating the utility of these molecules in developing new agrochemicals (L. Tian et al., 2009).

Anticancer and Antimicrobial Applications

Some derivatives have been evaluated for their anticancer activity, providing insights into the therapeutic potential of these compounds. For example, compounds synthesized through microwave-assisted processes have shown significant anticancer activity against various human cancer cell lines, suggesting their relevance in medicinal chemistry (S. Hadiyal et al., 2020). Furthermore, antimicrobial and nematicidal activities have been observed in polysubstituted cyclopropane derivatives, indicating their potential in addressing microbial infections and pest control (Janardhan Banothu et al., 2015).

Mécanisme D'action

Target of Action

The primary target of this compound is soluble guanylate cyclase (sGC) . sGC is the endogenous receptor for nitric oxide (NO) and plays a crucial role in several diseases associated with oxidative stress .

Mode of Action

In a pathological oxidative environment, the heme group of sGC can be oxidized, rendering it unresponsive to NO and leading to a loss in its ability to catalyze the production of cyclic guanosine monophosphate (cGMP) . This compound is designed to activate oxidized sGC, thereby restoring its ability to catalyze the production of cGMP .

Biochemical Pathways

The compound affects the sGC/NO/cGMP pathway . A dysfunctional sGC/NO/cGMP pathway has been implicated in contributing to elevated intraocular pressure associated with glaucoma . By activating oxidized sGC, the compound restores the functionality of this pathway .

Pharmacokinetics

The compound is specifically designed for topical ocular administration . This method of administration allows the compound to directly target the affected area, potentially improving its bioavailability and reducing systemic side effects .

Result of Action

The compound robustly lowers intraocular pressure in a model of elevated intraocular pressure . This effect is observed over 24 hours after a single topical ocular drop . The compound has been selected for clinical evaluation due to these promising results .

Orientations Futures

Propriétés

IUPAC Name |

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-11-9-14(10-15(19)17(11)2)21-13-5-7-18(8-6-13)16(20)12-3-4-12/h9-10,12-13H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGGBFTZVQCFHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-bromo-3-(2,4-dimethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2454291.png)

![4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2454292.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide](/img/structure/B2454295.png)

![1-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2454300.png)

![1-Methyl-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene](/img/structure/B2454303.png)